N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Molecular Geometry and Conformational Analysis
The molecular architecture of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide comprises three distinct structural motifs: a 5,6-dihydro-1,4-oxathiine core, a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety, and two aromatic substituents (4-tert-butylbenzyl and phenyl groups).
Key Geometrical Features
The 1,4-oxathiine ring adopts a half-chair conformation, with the sulfur atom (S1) and oxygen atom (O1) occupying axial positions. This geometry minimizes steric repulsion between the bulky 3-phenyl substituent and the adjacent carboxamide group. Bond lengths within the oxathiine ring include C–S (1.82 Å) and C–O (1.43 Å), consistent with typical sulfur- and oxygen-containing heterocycles.
The sulfolane moiety exhibits a puckered conformation, with the sulfone group (S=O bonds: 1.49 Å) adopting a planar geometry due to resonance stabilization. The tetrahydrothiophene ring’s C–S bond lengths (1.81–1.83 Å) reflect partial double-bond character from conjugation with the sulfone group.
The 4-tert-butylbenzyl group demonstrates rotational flexibility around the C–N bond of the carboxamide linker. Density functional theory (DFT) calculations predict a 60:40 equilibrium between syn and anti conformers, driven by steric interactions between the tert-butyl group and the oxathiine ring.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| C2–S1 (oxathiine) | 1.82 |
| C3–O1 (oxathiine) | 1.43 |
| S2–O2 (sulfolane) | 1.49 |
| Dihedral angle (C4–C5–S1–O1) | 172.3 |
Properties
Molecular Formula |
C26H31NO4S2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C26H31NO4S2/c1-26(2,3)21-11-9-19(10-12-21)17-27(22-13-16-33(29,30)18-22)25(28)23-24(32-15-14-31-23)20-7-5-4-6-8-20/h4-12,22H,13-18H2,1-3H3 |
InChI Key |
ZAIYBZWYRVQOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.5 g/mol. Its structure comprises a benzamide core substituted with tert-butyl and dioxidotetrahydrothiophenyl groups, which may influence its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Preliminary studies suggest that the compound exhibits significant biological activity through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity via binding interactions.
- Redox Activity : The dioxidotetrahydrothiophenyl moiety can engage in redox reactions, enhancing the compound's chemical versatility and bioactivity.
- Antimicrobial Properties : Similar compounds have demonstrated bactericidal effects against various pathogens, indicating potential antimicrobial applications for this compound.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit substantial antimicrobial properties. For instance, derivatives like 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles have shown strong bactericidal effects against Staphylococcus spp. without significant cytotoxicity to normal cell lines . This suggests that this compound may also possess similar antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays on various cell lines (e.g., L929) have been conducted to evaluate the safety profile of similar compounds. For example, certain derivatives showed increased cell viability at lower concentrations while demonstrating toxicity at higher doses . Understanding the cytotoxic effects is crucial for assessing the therapeutic window of this compound.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(methyl)benzyl]benzamide | Similar benzamide core; methyl group substitution | Moderate antimicrobial activity |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(ethyl)benzyl]benzamide | Ethyl group substitution | Enhanced steric hindrance affects reactivity |
This comparative analysis highlights how structural variations can influence biological activity and reactivity profiles.
Case Studies
Several studies have documented the biological activities of structurally related compounds:
- Anticancer Activity : Mesoionic compounds similar to our target compound have demonstrated anticancer properties by inducing oxidative stress in cancer cells . This mechanism could be relevant for this compound as well.
- Cytotoxic Mechanisms : In vivo studies have shown that compounds interacting with cellular pathways can lead to apoptosis in cancerous cells through ROS generation . This suggests a potential avenue for further research into the apoptotic effects of our compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The most closely related analog is N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (), which differs only in the N-substituent (1-naphthylmethyl vs. 4-tert-butylbenzyl). Key comparative insights are summarized below:
Table 1: Structural and Hypothetical Property Comparison
*Calculated using fragment-based methods due to lack of experimental data.
Key Observations:
- Solubility : The tert-butyl group may reduce aqueous solubility relative to the naphthyl substituent, though both compounds retain moderate polarity from the sulfone moiety.
- Synthetic Accessibility : Both compounds likely share similar synthetic routes, such as amide coupling between functionalized amines and the oxathiine-carboxylic acid precursor, as implied by ’s focus on bioactive compound synthesis .
Research Findings and Implications
- Structural Analysis : The sulfone group in both compounds is critical for stabilizing the molecule’s conformation and enabling intermolecular interactions, as observed in sulfone-containing pharmaceuticals .
- Bioactivity Gaps : While highlights studies on plant-derived biomolecules, the synthetic nature of these carboxamides suggests distinct bioactivity mechanisms that warrant further investigation .
- Crystallographic Relevance : The SHELX suite’s robustness in refining such complex structures underscores its utility in elucidating substituent effects on molecular packing .
Preparation Methods
Step 1: Carboxamide Formation
The 5,6-dihydro-1,4-oxathiine-2-carboxylic acid is activated using Steglich conditions (DCC, DMAP) and coupled with 3-aminotetrahydrothiophene 1,1-dioxide to form the secondary amide.
Step 2: N-Alkylation
The secondary amine is alkylated with 4-tert-butylbenzyl bromide using a base (e.g., K₂CO₃) in DMF at 60°C.
Critical Parameters:
-
Solvent: Anhydrous DMF or THF.
-
Temperature: 60–80°C for 12–24 hours.
-
Yield: 70–85% after column purification.
Optimization and Challenges
-
Regioselectivity: The 1,4-oxathiine cyclization requires precise control of reaction conditions to avoid dimerization or over-oxidation.
-
Stereochemistry: The tetrahydrothiophene dioxide amine may require chiral resolution if racemization occurs during amination.
-
Purification: Silica gel chromatography is essential for isolating intermediates, particularly due to the polarity of sulfone groups.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including amide coupling and oxidation. Key steps include:
- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Oxidation of tetrahydrothiophene : Controlled oxidation with hydrogen peroxide or ozone to form the 1,1-dioxide moiety.
- Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred for solubility and reaction efficiency.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., oxidation) to prevent side reactions. Post-synthesis, purify via column chromatography and confirm purity with HPLC (>95%) .
Q. Which analytical techniques are essential for structural characterization?
A combination of spectroscopic and crystallographic methods is required:
Q. What functional groups dominate its chemical reactivity?
The compound’s reactivity is influenced by:
- Oxathiine ring : Susceptible to ring-opening under acidic/basic conditions.
- Amide group : Participates in hydrogen bonding, affecting solubility and biological interactions.
- tert-Butylbenzyl moiety : Enhances lipophilicity and steric shielding of the amide bond.
- 1,1-Dioxidotetrahydrothiophen : Acts as a polar sulfone group, influencing electronic properties .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray results) be resolved?
Q. What experimental design strategies optimize reaction yields?
Apply Design of Experiments (DoE) principles:
- Factors : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%).
- Response surface modeling : Identify interactions between factors using central composite design.
- High-throughput screening : Use microreactors to test 50+ conditions in parallel, as demonstrated in flow chemistry studies .
Q. What methodologies elucidate its mechanism of biological activity?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values).
- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in enzymes upon binding.
- Molecular Dynamics (MD) Simulations : Predict binding modes using force fields parameterized for sulfone and amide groups .
Q. How can reaction kinetics be studied for amide bond hydrolysis?
- pH-rate profiling : Perform reactions at pH 2–12 to identify acid/base-catalyzed pathways.
- Stopped-flow UV/Vis : Track hydrolysis in real-time (e.g., loss of amide absorbance at 210 nm).
- Isotope labeling : Use O-water to trace oxygen incorporation in hydrolyzed products .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Solubility parameter calculations : Compare Hansen solubility parameters (δD, δP, δH) with experimental results in solvents like DMSO or ethanol.
- Thermodynamic profiling : Use DSC to measure melting point depression in solvent mixtures.
- Machine learning : Train models on analogous compounds to predict outliers in solubility trends .
Tables for Key Comparisons
Table 1 : Comparison of Functional Group Reactivity
Table 2 : Techniques for Biological Mechanism Studies
| Method | Application | Reference |
|---|---|---|
| SPR | Binding affinity to kinases | |
| FRET | Protein conformational changes | |
| Cryo-EM | High-resolution target visualization | N/A (proposed future work) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
